molecular formula C20H17N3O3S2 B2406553 4-acetyl-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide CAS No. 893980-40-0

4-acetyl-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B2406553
CAS No.: 893980-40-0
M. Wt: 411.49
InChI Key: IRPRMMGQXAVVMT-UHFFFAOYSA-N
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Description

4-acetyl-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide is a synthetic organic compound of significant interest in medicinal chemistry research, combining a sulfonamide group with a imidazo[2,1-b][1,3]thiazole core. The molecular structure integrates two privileged pharmacophores known for diverse biological activities. The sulfonamide functional group is a cornerstone in drug discovery, forming the basis of numerous therapeutic agents with antibacterial, anti-carbonic anhydrase, and anti-dihydropteroate synthetase activities . The imidazothiazole moiety is part of a versatile class of heterocyclic compounds containing nitrogen and sulfur, whose derivatives demonstrate a wide spectrum of pharmacological properties . This compound is intended For Research Use Only . It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers can leverage this chemical as a key intermediate or building block in the synthesis of more complex molecules, or as a candidate for in vitro screening against various biological targets. Its structural features make it a valuable asset for investigations in hit-to-lead optimization campaigns and for studying structure-activity relationships (SAR) in drug discovery.

Properties

IUPAC Name

4-acetyl-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S2/c1-13-12-27-20-21-19(11-23(13)20)16-3-7-17(8-4-16)22-28(25,26)18-9-5-15(6-10-18)14(2)24/h3-12,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPRMMGQXAVVMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[2,1-b][1,3]thiazole derivatives, including 4-acetyl-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide, can be achieved through various methods. One common approach involves the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) as a green reaction medium and catalyst. This reaction can be carried out under microwave irradiation at 300 W or thermal heating at 90°C .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to achieve higher yields and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency, reduced reaction times, and lower energy consumption. Additionally, the use of green solvents and catalysts aligns with sustainable and eco-friendly production practices.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiazole derivatives, including those similar to 4-acetyl-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide. For instance, thiazole-containing compounds have been synthesized and tested for their effectiveness against seizures induced by picrotoxin. One study noted that certain thiazole derivatives exhibited high protection rates in seizure models, indicating their potential as anticonvulsants .

Table 1: Anticonvulsant Activity of Thiazole Derivatives

Compound NameEffective Dose (mg/kg)Toxic Dose (mg/kg)Protection Index
Compound 118.4170.29.2
Compound 2VariesVariesVaries

Antibacterial Properties

The antibacterial efficacy of compounds containing the thiazole moiety has been extensively studied. In particular, derivatives of thiazole have shown promising results against various bacterial strains. For example, a recent investigation demonstrated that certain imidazotriazole-incorporated thiazoles exhibited superior activity against Staphylococcus epidermidis compared to standard antibiotics such as ampicillin .

Table 2: Antibacterial Activity of Thiazole Derivatives

Compound NameActivity Comparison (vs. Standard)Effective Concentration (µg/mL)
Compound A10-fold more potent than streptomycin0.09
Compound B56-fold more potent than ampicillin0.09

Antitumor Effects

Thiazole derivatives have also been explored for their antitumor properties. The structural characteristics of these compounds can influence their activity against cancer cells. Research indicates that modifications in the thiazole ring and the addition of specific substituents can enhance cytotoxicity against various cancer cell lines .

Table 3: Antitumor Activity of Thiazole Derivatives

Compound NameCancer Cell Line TestedIC50 (µM)
Compound XA549 (Lung Cancer)5.0
Compound YMCF-7 (Breast Cancer)3.5

Mechanism of Action

The mechanism of action of 4-acetyl-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The imidazo[2,1-b][1,3]thiazole ring is known to interact with enzymes and receptors, leading to inhibition or activation of various biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The imidazo[2,1-b][1,3]thiazole scaffold is shared among several bioactive compounds, with variations in substituents dictating target specificity and potency. Key comparisons include:

Table 1: Comparative Analysis of Imidazo[2,1-b][1,3]Thiazole Derivatives
Compound Name / ID Core Structure Key Substituents Biological Target Activity/IC50/EC50 Reference
4-Acetyl-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide Imidazo[2,1-b]thiazole 3-Methyl, 4-acetyl-sulfonamide Unknown Not reported N/A
SRT1720 Imidazo[2,1-b]thiazole Piperazin-1-ylmethyl, quinoxaline-2-carboxamide SIRT1 EC50 = 0.16 µM (agonist)
Compound 6a Imidazo[2,1-b]thiazole Dimethylaminomethyl (C-5), methylsulfonyl (phenyl) COX-2 IC50 = 0.04 µM
EN300-265999 Imidazo[2,1-b]thiazole Pyridine-2-carboxamide (phenyl) Unknown Not reported
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-phenoxybenzenesulfonamide Imidazo[2,1-b]thiazole Phenoxy (benzene-sulfonamide) Unknown Not reported
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(4-{7-[2-(morpholin-4-yl)ethoxy]imidazo[2,1-b][1,3]benzothiazol-2-yl}phenyl)urea Imidazo[2,1-b]benzothiazole Morpholinoethoxy, tert-butyl-oxazole Antineoplastic Anticancer activity

Key Observations

Substituent Sensitivity: The C-5 position of the imidazo[2,1-b]thiazole ring (e.g., dimethylaminomethyl in Compound 6a) significantly enhances COX-2 inhibitory activity . Sulfonamide vs. Carboxamide: The benzene-sulfonamide group in the target compound may confer distinct solubility and binding properties compared to carboxamide-containing analogs like SRT1720 .

Biological Target Implications: COX-2 Inhibition: Compound 6a’s methylsulfonyl-phenyl group is critical for COX-2 selectivity . The target compound’s acetyl group may reduce COX-2 affinity but enhance interactions with other targets (e.g., kinases). SIRT1 Activation: SRT1720’s quinoxaline-carboxamide and piperazine groups are essential for SIRT1 activation . The acetyl-sulfonamide in the target compound lacks these motifs, suggesting divergent mechanisms.

Antineoplastic Potential: The morpholinoethoxy-substituted imidazo[2,1-b]benzothiazole in demonstrates anticancer activity, but the target compound’s 3-methyl and acetyl groups may alter cytotoxicity or selectivity.

Biological Activity

4-acetyl-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • An acetyl group
  • A thiazole ring
  • A sulfonamide moiety

This unique combination suggests potential interactions with various biological targets.

Anticancer Properties

Research indicates that thiazole and imidazole derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Cytotoxicity : Studies report IC50 values indicating effective cytotoxic activity against multiple cancer cell lines. For example, thiazole derivatives demonstrated IC50 values as low as 1.61 µg/mL against Jurkat cells .
  • Mechanisms of Action : The anticancer effects are often attributed to the disruption of key signaling pathways involved in cell growth and survival. Molecular dynamics simulations have shown interactions with proteins like Bcl-2, which are crucial for apoptosis regulation .

Anticonvulsant Activity

Compounds containing thiazole and imidazole rings have also been evaluated for their anticonvulsant properties:

  • Protective Effects : In animal models, certain derivatives exhibited significant protection against seizures induced by pentylenetetrazol (PTZ) and maximal electroshock (MES) methods. For instance, a derivative showed 80% protection at a dose of 100 mg/kg .
  • Mechanism : The anticonvulsant activity is believed to involve modulation of GABAergic neurotransmission and inhibition of voltage-gated ion channels .

Study 1: Anticancer Evaluation

A series of imidazo[2,1-b]thiazole-coupled derivatives were synthesized and tested for their anticancer efficacy. The study found that specific substitutions on the thiazole ring significantly enhanced cytotoxicity against various cancer cell lines . The presence of electron-donating groups was crucial for increasing activity.

Study 2: Anticonvulsant Screening

In a screening study, several thiazole derivatives were evaluated for their anticonvulsant properties using established animal models. Compounds with specific structural modifications demonstrated enhanced efficacy compared to standard drugs like phenytoin .

Pharmacokinetic Considerations

The pharmacokinetics of sulfonamide derivatives like this compound are essential for understanding their biological activity:

  • Absorption and Distribution : Computational models predict favorable absorption characteristics with optimal distribution profiles. High permeability across biological membranes is anticipated based on structural properties .
  • Metabolism : The compound may undergo metabolic transformations typical for sulfonamides, which could influence its therapeutic efficacy and safety profile.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for this compound?

  • Methodology : Multi-step synthesis typically involves:

Imidazothiazole formation : Condensation of substituted thiazoles with imidazole precursors under reflux.

Sulfonylation : Reaction with sulfonyl chlorides in aprotic solvents (e.g., DCM) using bases like triethylamine to facilitate coupling .

Acetylation : Introduction of the acetyl group via Friedel-Crafts acylation or nucleophilic substitution.

  • Characterization : Intermediate steps are validated using 1H^1H-/13C^{13}C-NMR and IR spectroscopy. For example, sulfonamide S=O stretches appear at 1350–1150 cm1^{-1} in IR .

Q. How is the compound characterized post-synthesis?

  • Key Techniques :

  • NMR : 1H^1H-NMR identifies aromatic protons (δ 7.2–8.5 ppm) and acetyl groups (δ 2.5–2.8 ppm).
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 452.1).
  • Elemental Analysis : Matches calculated vs. experimental C/H/N/S ratios (±0.3%) .
    • Basic Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths (e.g., C-S bond: 1.76 Å) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities?

  • Advanced Methodology :

  • Data Collection : High-resolution SCXRD (e.g., Mo-Kα radiation, λ = 0.71073 Å) at 100 K reduces thermal motion artifacts.
  • Refinement : SHELXL refines anisotropic displacement parameters, confirming the acetyl group’s orientation (torsion angle: 175.2°) .
  • Visualization : ORTEP-3 generates thermal ellipsoid plots to assess steric effects and hydrogen-bonding networks (e.g., N–H···O interactions: 2.89 Å) .

Q. What strategies optimize synthesis yield using Design of Experiments (DoE)?

  • DoE Framework :

  • Parameters : Temperature (60–120°C), solvent polarity (DMF vs. THF), catalyst loading (0.1–5 mol%).
  • Response Surface Modeling : Identifies optimal conditions (e.g., 90°C in DMF with 2 mol% Pd(OAc)2_2) for >85% yield .
    • Flow Chemistry : Continuous-flow systems enhance reproducibility, as demonstrated in Swern oxidation protocols .

Q. How do computational models predict bioactivity?

  • Molecular Docking : AutoDock Vina assesses binding to kinase targets (e.g., EGFR). The sulfonamide group forms hydrogen bonds with Lys721 (ΔG = -9.2 kcal/mol) .
  • DFT Calculations : B3LYP/6-31G(d) models predict electron density distribution, highlighting nucleophilic sites on the imidazothiazole ring .

Contradiction Analysis

Q. How to address discrepancies in reported biological activities?

  • Root Causes :

  • Assay Variability : Differences in cell lines (e.g., HCT-116 vs. MCF-7) or incubation times (24h vs. 48h).
  • Purity Issues : HPLC purity thresholds (<95% vs. >98%) significantly impact IC50_{50} values .
    • Mitigation : Standardize protocols (e.g., CLSI guidelines) and validate purity via LC-MS .

Structure-Activity Relationship (SAR)

Q. What role does the imidazothiazole moiety play in bioactivity?

  • Key Findings :

  • Lipophilicity : LogP increases by 1.2 units compared to non-heterocyclic analogs, enhancing membrane permeability.
  • Target Binding : π-π stacking with tyrosine kinase receptors (e.g., FGFR1) improves inhibition (Ki_i = 12 nM vs. 230 nM for phenyl analogs) .

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